Stearyl stearate

Catalog No.
S578981
CAS No.
2778-96-3
M.F
C36H72O2
M. Wt
537 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Stearyl stearate

CAS Number

2778-96-3

Product Name

Stearyl stearate

IUPAC Name

octadecyl octadecanoate

Molecular Formula

C36H72O2

Molecular Weight

537 g/mol

InChI

InChI=1S/C36H72O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-35H2,1-2H3

InChI Key

NKBWPOSQERPBFI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCC

Synonyms

octadecanoic acid octadecyl ester, octadecyl octadecanoate, octadecyl stearate, stearic acid octadecyl ester

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCC

Drug Delivery and Formulation:

  • Emulsifying and thickening agent: Stearyl stearate plays a crucial role in formulating various drug delivery systems, including emulsions, creams, ointments, and suppositories. It helps stabilize emulsions by preventing oil and water separation, and thickens formulations, improving their consistency and ease of administration. Source: Aulton's Pharmaceutics, The Design and Manufacture of Medicines:

Pharmaceutical Research:

  • Controlled-release applications

    Stearyl stearate's ability to form matrices and hydrogels makes it valuable in controlled-release drug delivery systems. These systems allow for sustained and targeted drug release over a specific period. Source: Pharmaceutical Dosage Forms and Drug Delivery Systems:

  • Excipient in preclinical studies

    As a safe and well-characterized material, stearyl stearate is often used as an excipient in preclinical studies, such as in-vitro and in-vivo drug testing. This allows researchers to study the effects of the drug itself without interference from the excipient. Source: Remington: The Science and Practice of Pharmacy:

Material Science Research:

  • Hydrophobic coating

    Stearyl stearate's hydrophobic nature makes it suitable for creating water-repellent coatings on various surfaces. This can be beneficial in research involving studying corrosion resistance, moisture sensitivity, and self-cleaning properties of materials. Source: Synthesis of a new hydrophobic coating film from stearic acid of buffalo fat: )

  • Nanoparticle synthesis

    Stearyl stearate can act as a stabilizing agent in the synthesis of nanoparticles. It helps prevent particle aggregation and allows for the production of uniform and well-defined nanoparticles for various research applications in drug delivery, imaging, and catalysis. Source: Green synthesis of stearyl stearate-coated silver nanoparticles using Garcinia mangostana leaf extract: )

Stearyl stearate is an organic compound classified as a fatty acid ester. It is formed by the esterification of stearic acid (an 18-carbon chain fatty acid) with stearyl alcohol (also an 18-carbon chain alcohol) []. Stearyl stearate is naturally occurring, found in small amounts in vegetable fats and cocoa butter [].


Molecular Structure Analysis

The molecular structure of stearyl stearate consists of a long hydrocarbon chain (C18H37) derived from stearyl alcohol attached to a carboxylate group (COO) derived from stearic acid. This structure gives stearyl stearate its amphiphilic nature, meaning it has both a hydrophobic (water-hating) tail (the hydrocarbon chain) and a hydrophilic (water-loving) head (the carboxylate group) []. This amphiphilic property is key to its functionality in various applications.


Chemical Reactions Analysis

Synthesis:

Stearyl stearate can be synthesized through several methods, including the esterification reaction between stearic acid and stearyl alcohol. This reaction typically involves using an acid catalyst like sulfuric acid at elevated temperatures.

Balanced Chemical Equation:

C17H35COOH (Stearic Acid) + C17H35OH (Stearyl Alcohol) → C34H70O2 (Stearyl Stearate) + H2O (Water)

Decomposition:

Under extreme heat or in the presence of strong acids or bases, stearyl stearate can undergo hydrolysis, breaking down back into its original components, stearic acid, and stearyl alcohol.

Other Reactions:

Due to its amphiphilic nature, stearyl stearate can participate in various reactions involving interactions with other molecules. For instance, it can form micelles in water, where the hydrophobic tails cluster inwards and the hydrophilic heads face outwards, creating a spherical structure.


Physical And Chemical Properties Analysis

  • Melting Point: 50-54 °C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Insoluble in water, soluble in organic solvents like ethanol and chloroform []
  • Appearance: White or slightly yellow waxy solid []
  • Stability: Stable under normal storage conditions []

Physical Description

OtherSolid; PelletsLargeCrystals

XLogP3

17.4

UNII

5WX2EGD0DK

Other CAS

2778-96-3

Wikipedia

Stearyl stearate

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]
Cosmetics -> Emollient; Skin conditioning; Viscosity controlling

General Manufacturing Information

All other chemical product and preparation manufacturing
Octadecanoic acid, octadecyl ester: ACTIVE

Dates

Modify: 2023-08-15

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